2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one
Description
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is a cyclobutanone derivative featuring a strained four-membered ring core substituted with two methyl groups at the 2-position and an isopropoxy (propan-2-yloxy) group at the 3-position. This compound is categorized as a high-purity building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its unique steric and electronic properties . However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s catalog entries . Its structural analogs, such as methoxy-substituted or boron-functionalized cyclobutanones, remain accessible and are widely studied for their reactivity and applications .
Properties
IUPAC Name |
2,2-dimethyl-3-propan-2-yloxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)11-8-5-7(10)9(8,3)4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINWDRSVZGUFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(=O)C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one generally follows a multi-step sequence involving:
- Formation of the cyclobutanone core, often via cyclization reactions of suitable precursors.
- Introduction of the propan-2-yloxy group through etherification of the cyclobutanone intermediate.
Although specific detailed synthetic routes for this compound are scarce in the literature, analogous cyclobutanone syntheses and etherifications provide a framework for its preparation.
Cyclobutanone Core Construction
Common methods for synthesizing cyclobutanones include:
- Cyclization of 1,3-dicarbonyl compounds : Intramolecular aldol or Michael additions can generate cyclobutanone rings.
- [2+2] Cycloaddition reactions : Photochemical or thermal [2+2] cycloadditions of alkenes with ketenes or other unsaturated species.
- Kulinkovich-type cyclopropanation followed by ring expansion : This approach, although more common for cyclopropanes, can be adapted for cyclobutanones in some cases.
Given the presence of two methyl groups at the 2-position, starting materials such as 2,2-dimethyl-substituted precursors are used to ensure the correct substitution pattern.
Introduction of the Propan-2-yloxy Group
The propan-2-yloxy substituent is introduced via an etherification step, typically involving:
- Reaction of the cyclobutanone intermediate bearing a hydroxyl group at the 3-position with isopropyl alcohol or its derivatives.
- Use of acid catalysts such as sulfuric acid or hydrochloric acid to promote the ether bond formation.
- Conditions generally maintained at moderate temperatures (60–80°C) in solvents like toluene or dichloromethane to optimize yield and selectivity.
This step converts the hydroxyl group into the propan-2-yloxy ether, completing the target molecule's structure.
Representative Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclobutanone formation | Cyclization of 2,2-dimethyl-substituted precursors under basic or thermal conditions | Formation of 2,2-dimethylcyclobutanone intermediate |
| 2 | Hydroxylation | Introduction of hydroxyl group at 3-position (if not present) via selective oxidation or substitution | Prepares intermediate for etherification |
| 3 | Etherification | Reaction with isopropyl alcohol, acid catalyst (H2SO4 or HCl), 60–80°C, solvent (toluene/DCM) | Formation of 3-(propan-2-yloxy) substituent |
| 4 | Purification | Column chromatography or fractional distillation | Isolated pure this compound |
Industrial and Process Development Considerations
- Continuous flow reactors are advantageous for controlling reaction parameters, improving mixing, and scaling up the etherification step efficiently.
- High-purity reagents and optimized stoichiometry (e.g., slight excess of isopropyl alcohol) enhance yield and purity.
- Monitoring by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy ensures reaction completeness and product quality.
Analytical Characterization Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Structural confirmation | Signals for geminal dimethyl groups (δ 1.2–1.4 ppm), propan-2-yloxy methine (δ 3.5–4.0 ppm) |
| GC-MS | Purity and molecular weight | Molecular ion peak at m/z 156.22 (C9H16O2) |
| FT-IR | Functional group identification | Carbonyl stretch (~1700 cm⁻¹), C–O–C ether stretch (~1100 cm⁻¹) |
Summary of Key Research Findings
- The synthesis of this compound is a multi-step process primarily involving cyclobutanone ring formation followed by etherification.
- Acid-catalyzed etherification with isopropyl alcohol is the preferred method to introduce the propan-2-yloxy group.
- Process improvements in similar cyclobutanone derivatives suggest that continuous flow and optimized reaction conditions significantly enhance yield and scalability.
- Analytical techniques such as NMR, GC-MS, and FT-IR are essential for confirming structure and purity.
Chemical Reactions Analysis
Nucleophilic Addition at the Ketone Group
The ketone moiety undergoes nucleophilic additions due to the electrophilic carbonyl carbon.
Key Observations :
-
The cyclobutane ring’s angle strain increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic additions compared to less strained ketones .
-
Bulky substituents (2,2-dimethyl and isopropyloxy) sterically hinder nucleophilic attack, favoring less crowded transition states .
Elimination Reactions
Under acidic conditions, the ketone may participate in elimination pathways, particularly if β-hydrogens are present.
| Reaction | Conditions | Product | Mechanistic Notes |
|---|---|---|---|
| Dehydration to Enol Ether | H₂SO₄, Δ | 2,2-dimethyl-3-(propan-2-yloxy)cyclobut-1-ene-1-ol (enol ether) | Acid-catalyzed enolization followed by dehydration1 . |
Challenges :
-
The rigid cyclobutane ring limits conformational flexibility, reducing the likelihood of β-hydrogen elimination compared to acyclic ketones .
Ether Cleavage Reactions
The isopropyloxy group is susceptible to acid-catalyzed cleavage.
Steric Effects :
-
The 2,2-dimethyl groups hinder access to the ether oxygen, requiring prolonged reaction times or elevated temperatures .
Ring-Opening Reactions
The strained cyclobutane ring may undergo fragmentation und
Scientific Research Applications
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one involves its interaction with various molecular targets. The cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The isopropoxy group in the target compound introduces greater steric hindrance compared to the smaller methoxy group in its analog .
- Boron Integration : The boronate ester derivative (C₁₃H₂₃BO₃) enables cross-coupling reactions, a feature absent in the ether-substituted analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Mechanistic Insights :
- The isopropoxy group’s steric bulk slows ring-opening reactions compared to the methoxy analog, impacting synthetic pathways .
- The boronate ester’s sp²-hybridized boron atom facilitates carbon-boron bond cleavage in catalytic cycles .
Commercial Availability and Pricing
Table 4: Pricing and Availability (CymitQuimica, 2025 Data)
Biological Activity
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one is an organic compound characterized by a cyclobutane ring with specific substituents that influence its biological activity. Understanding its biological interactions is crucial for potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a cyclobutane core with a dimethyl group and an isopropoxy substituent, which are significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets through:
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological macromolecules.
- Binding Affinity : The rigid structure provided by the cyclobutane ring enhances binding affinity to specific targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may induce apoptosis in cancer cell lines.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves:
- Formation of Cyclobutane Ring : Utilizing suitable precursors through cyclization reactions.
- Substitution Reactions : Introducing the propan-2-yloxy group via etherification.
This compound is being investigated for applications in drug development, particularly as a scaffold for designing novel therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-one, and how can reaction yields be optimized?
Answer: The compound can be synthesized via cyclization of pre-functionalized cyclobutane intermediates. A common approach involves:
- Esterification/etherification: Reacting a cyclobutanone precursor (e.g., 2,2-dimethylcyclobutan-1-one) with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group .
- Cycloaddition strategies: Utilizing [2+2] photocycloaddition of enones with alkenes, followed by selective oxidation and functionalization .
Yield Optimization:
- Temperature control: Lower temperatures (0–5°C) minimize side reactions during etherification .
- Catalysis: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for introducing substituents with high regioselectivity .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can the structure of this compound be confirmed experimentally?
Answer: Combine spectroscopic and crystallographic methods:
- NMR:
- ¹H NMR: Peaks at δ 1.2–1.4 ppm (isopropyl methyl groups), δ 3.5–4.0 ppm (methine proton adjacent to oxygen), and δ 2.5–3.0 ppm (cyclobutane ring protons) .
- ¹³C NMR: Carbonyl signal at ~210 ppm (cyclobutanone), ether oxygen-linked carbons at 70–80 ppm .
- X-ray crystallography: Use SHELX software for structure refinement. Key parameters include R-factor < 0.05 and clear electron density maps for the isopropoxy group .
- MS (EI): Molecular ion peak at m/z 168.23 (C₁₀H₁₆O₂) .
Q. What analytical techniques are suitable for assessing the compound’s stability under varying storage conditions?
Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition temperature (Td). For cyclobutanones, Td typically exceeds 150°C .
- HPLC-MS: Monitors degradation products (e.g., oxidation to carboxylic acids) under accelerated aging (40°C/75% RH for 4 weeks) .
- FTIR: Detects carbonyl group stability (peak at ~1750 cm⁻¹) after exposure to light/heat .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states. Key parameters:
- Activation energy for nucleophilic attack (e.g., by amines or Grignard reagents) at the carbonyl carbon .
- Solvent effects (PCM model) to simulate polar/nonpolar environments .
- Retrosynthetic Analysis: Tools like Pistachio or Reaxys identify feasible precursors (e.g., cyclobutane dicarboxylates) and reaction pathways .
Q. What strategies resolve contradictions between experimental and theoretical data in stereochemical assignments?
Answer:
- VCD (Vibrational Circular Dichrometry): Distinguishes enantiomers via IR spectra of chiral centers .
- Dynamic NMR: Detects hindered rotation of the isopropoxy group (e.g., coalescence temperature analysis) .
- Crystallographic Validation: Compare experimental XRD data with DFT-optimized geometries (RMSD < 0.1 Å) .
Q. How does the steric hindrance of the isopropoxy group influence regioselectivity in derivatization reactions?
Answer:
- Steric Maps: Generate using molecular modeling software (e.g., Avogadro) to visualize hindered regions. The isopropoxy group reduces accessibility to the C3 position, favoring reactions at C1 .
- Competitive Experiments: Compare yields of alkylation at C1 vs. C3 under identical conditions. Bulkier electrophiles (e.g., tert-butyl bromide) show >80% selectivity for C1 .
Q. What are the limitations of current synthetic methodologies for this compound, and how can they be addressed?
Answer:
Q. How can metabolic pathways of this compound be predicted for toxicological studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
